![molecular formula C19H20FN3O2S2 B2952633 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide CAS No. 1261002-63-4](/img/structure/B2952633.png)
2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a thienopyrimidine derivative. Thienopyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring. They are known to exhibit a wide range of biological activities and are used in drug discovery .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of an appropriate thiophene derivative with a halogenated pyrimidine. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidin-2-yl group attached to a sulfanyl group, which is further attached to an acetamide group. The acetamide group is substituted with a 3-methylbutyl group .Chemical Reactions Analysis
Thienopyrimidines can undergo a variety of chemical reactions, particularly at the reactive sites on the pyrimidine ring. They can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of fluorine and the large non-polar 3-methylbutyl group would likely make it relatively non-polar .Applications De Recherche Scientifique
Inhibitory Activities and Antitumor Potential
- This compound has shown significant potential as a dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the DNA synthesis and repair pathways. This dual inhibitory action makes it a potent candidate for antitumor activities, as demonstrated in a study where a related compound was the most potent dual inhibitor of human TS and DHFR known at the time (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antiviral Properties and Molecular Interactions
- The compound's antiviral properties, particularly against SARS-CoV-2, were investigated, revealing potent dual inhibitory activities against human TS and DHFR. This was supported by quantum chemical insights into its molecular structure and interactions (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Structural Analysis and Crystallography
- Crystallographic studies have been conducted to understand the molecular structure and interactions of similar compounds, which have a folded conformation about the methylene C atom of the thioacetamide bridge. These studies provide valuable insights into the compound's stability and potential reactivity (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Radioligand Imaging
- The compound and its derivatives have been used in the development of radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application is crucial for understanding various neurological and oncological conditions (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Synthesis and Spectral Characterization
- The compound has been involved in the synthesis of various derivatives, with subsequent spectral characterization. This process helps in understanding its chemical properties and potential modifications for various applications (Zaki, Radwan, & El-Dean, 2017).
Antimicrobial Activities
- Studies on the antimicrobial activities of derivatives of this compound have been conducted. These studies are vital in exploring its potential as an antimicrobial agent, especially in the context of increasing antibiotic resistance (Majithiya & Bheshdadia, 2022).
Anti-Epileptic Drug Candidate
- This compound has been identified as a strong candidate for an anti-epileptic drug, showing broad-spectrum anti-convulsant activity in various models. This highlights its potential in the treatment of epilepsy (Tanaka, Yajima, Kiyoshi, Miura, Inoue, Nishimaki, & Iwama, 2019).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. Many thienopyrimidine derivatives are investigated for their potential as kinase inhibitors in cancer therapy.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S2/c1-12(2)7-9-21-16(24)11-27-19-22-14-8-10-26-17(14)18(25)23(19)15-6-4-3-5-13(15)20/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZSFYLXUQFZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3F)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2952551.png)
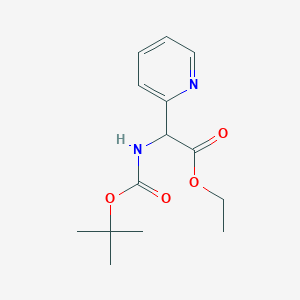

![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)
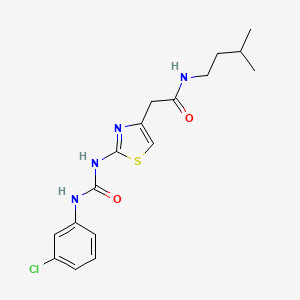
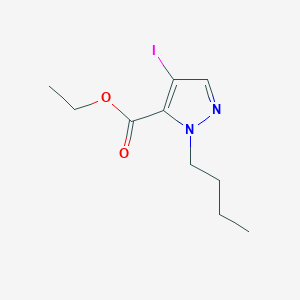

![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2952564.png)
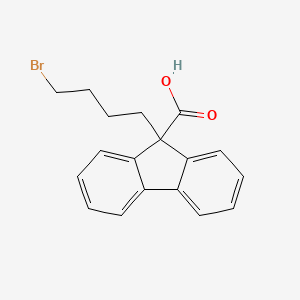
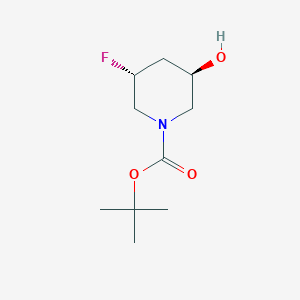



![Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2952573.png)